molecular formula C17H17NO5 B5601314 3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzoic acid CAS No. 330635-42-2

3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzoic acid

Cat. No.: B5601314
CAS No.: 330635-42-2
M. Wt: 315.32 g/mol
InChI Key: RXUXFIUODVTDBH-UHFFFAOYSA-N
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Description

3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzoic acid is a synthetic benzoic acid derivative characterized by a 3-amino substituent on the benzoic acid core, linked via an acetyl group to a 3,4-dimethoxyphenyl moiety. The 3,4-dimethoxy substitution on the phenyl ring is critical for modulating electronic and steric effects, influencing binding affinity to biological targets such as receptors or enzymes.

Properties

IUPAC Name

3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-22-14-7-6-11(8-15(14)23-2)9-16(19)18-13-5-3-4-12(10-13)17(20)21/h3-8,10H,9H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUXFIUODVTDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901218633
Record name 3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330635-42-2
Record name 3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330635-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzoic acid with analogs differing in substituent groups, aromatic rings, or functional moieties. Key structural variations and their implications are highlighted in Table 1 and Table 2.

Acetylated Anthranilic Acid Derivatives
Compound Name Molecular Formula Substituent on Phenyl Ring Key Structural Features Pharmacological Activity (if reported) Reference ID
This compound C₁₇H₁₇NO₅ 3,4-Dimethoxy Acetyl linkage, no additional hydroxyl Not explicitly reported
3-[[2-(4-Ethoxyphenoxy)acetyl]amino]benzoic acid C₁₇H₁₇NO₅ 4-Ethoxyphenoxy Ethoxy-phenoxy substitution Not reported
2-{[(2E)-3-(3,4-Dimethoxyphenyl)propenoyl]amino}-3-hydroxybenzoic acid C₁₈H₁₇NO₆ 3,4-Dimethoxy + propenoyl Conjugated double bond, 3-hydroxyl Potential anti-inflammatory
3-{[(2,4-Dichlorophenoxy)acetyl]amino}benzoic acid C₁₅H₁₁Cl₂NO₄ 2,4-Dichlorophenoxy Chlorine substituents Not reported

Key Observations :

  • Bioactivity: The propenoyl derivative () introduces a conjugated system, which may enhance interaction with redox-active biological targets.
Thioamide and Carbamothioyl Derivatives
Compound Name Molecular Formula Substituent on Phenyl Ring Functional Group Reference ID
3-[[[[(2,4-Dimethylphenoxy)acetyl]amino]thioxomethyl]amino]benzoic acid C₁₈H₁₉N₂O₄S 2,4-Dimethylphenoxy Thioamide (C=S)
4-[[[[(3,4-Dimethylphenoxy)acetyl]amino]thioxomethyl]amino]benzoic acid C₁₈H₁₈N₂O₄S 3,4-Dimethylphenoxy Carbamothioyl (N-C=S)

Key Observations :

  • Thioamide vs. Acetyl : Replacement of the carbonyl (C=O) with a thioxo (C=S) group () alters hydrogen-bonding capacity and metabolic stability. Thioamides are less prone to hydrolysis but may exhibit reduced bioavailability.

Structural and Functional Implications

Substituent Position: The 3,4-dimethoxy substitution (as in the target compound) is associated with improved solubility and membrane permeability compared to monosubstituted analogs (e.g., 4-ethoxyphenoxy in ).

Linker Flexibility: The acetyl linker in the target compound provides conformational rigidity, whereas propenoyl derivatives () introduce planarity and extended conjugation, which may influence binding kinetics.

Biological Activity: Tranilast (2-[[3-(3,4-dimethoxyphenyl)propenoyl]amino]benzoic acid, ), a close analog, is a clinically approved antiallergic agent that inhibits mast cell degranulation. The absence of the propenoyl group in the target compound may reduce its efficacy in similar pathways.

Biological Activity

3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzoic acid, also known as 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid, is an organic compound with the molecular formula C₁₇H₁₇NO₅. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural characteristics conferred by the methoxy and acyl groups enhance its reactivity and binding affinity to various biological targets.

The synthesis of this compound typically involves the acylation of 2-aminobenzoic acid with 3,4-dimethoxyphenylacetic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Key Features

Feature Description
Molecular Formula C₁₇H₁₇NO₅
Functional Groups Benzoic acid moiety, methoxy groups, acylamino linkage
Solubility Enhanced due to the presence of methoxy groups

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have shown that derivatives of benzoic acid can inhibit the growth of various bacteria and fungi. The presence of methoxy groups is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways by inhibiting key enzymes involved in inflammation. For instance, compounds with similar structures have been shown to reduce the production of pro-inflammatory cytokines in cell cultures .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. It has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation. Notably, some studies report IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of various benzoic acid derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition with IC50 values below 10 µM against MCF-7 cells. These findings suggest that structural modifications can enhance the anticancer efficacy of benzoic acid derivatives .
  • Inhibition of Cholinesterases : Another study focused on the inhibition of acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. Compounds similar to this compound showed promising AChE inhibitory activity, indicating potential therapeutic applications in neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The methoxy groups enhance its binding affinity, while the acylamino linkage may facilitate interactions with protein targets involved in various biochemical pathways.

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